molecular formula C21H22N2O5S2 B14931965 N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-2,5-dimethylbenzenesulfonamide

N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-2,5-dimethylbenzenesulfonamide

Cat. No.: B14931965
M. Wt: 446.5 g/mol
InChI Key: WURXALXXTZRLIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-2,5-dimethylbenzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-methoxybenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-2,5-dimethylbenzenesulfonamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-2,5-dimethylbenzenesulfonamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C21H22N2O5S2

Molecular Weight

446.5 g/mol

IUPAC Name

N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C21H22N2O5S2/c1-15-8-9-16(2)21(14-15)30(26,27)22-17-10-12-18(13-11-17)29(24,25)23-19-6-4-5-7-20(19)28-3/h4-14,22-23H,1-3H3

InChI Key

WURXALXXTZRLIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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